![molecular formula C22H19N3O3S2 B2645906 N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886933-84-2](/img/structure/B2645906.png)
N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it an important subject of research in the scientific community.
Scientific Research Applications
Antimalarial and Antiviral Properties
N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide derivatives have been investigated for their antimalarial properties. These derivatives, including aminothiazole and benzo[d]thiazol-2-ylthio, showed significant in vitro antimalarial activity. Furthermore, their ADMET properties were characterized, displaying favorable pharmacokinetic profiles and no cytotoxicity at effective concentrations (Fahim & Ismael, 2021).
Anticancer Activity
Studies have focused on synthesizing new Co(II) complexes using derivatives such as 4-((pyridin-2-ylmethylene)amino)-N-(thiazol-2-yl)benzene sulfonamide. These complexes have been tested for their in vitro cytotoxicity against human breast cancer cell lines, indicating potential anticancer applications (Vellaiswamy & Ramaswamy, 2017).
Inhibition of Vascular Endothelial Growth Factor Receptor-2
Certain derivatives, such as substituted aminothiazole-based analogues, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a crucial target in cancer treatment. These compounds exhibit high selectivity and efficacy in inhibiting VEGFR-2, indicating their potential in treating cancers like lung and colon carcinoma (Borzilleri et al., 2006).
Antimicrobial and Antifungal Action
Derivatives including 2N(R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides and related compounds have exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights their potential as antimicrobial and antifungal agents (Sych et al., 2019).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-ethylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-2-30(27,28)18-12-10-16(11-13-18)21(26)25(15-17-7-5-6-14-23-17)22-24-19-8-3-4-9-20(19)29-22/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRPGGANTFNEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

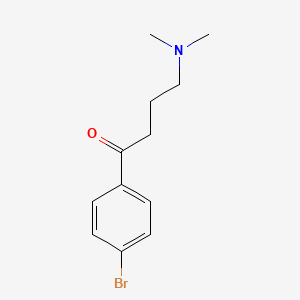
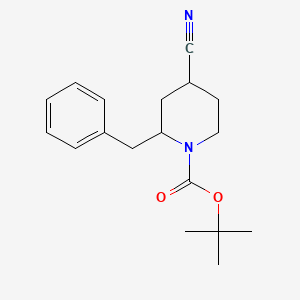
![(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2645827.png)
![(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one](/img/structure/B2645828.png)
![Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B2645829.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2645830.png)
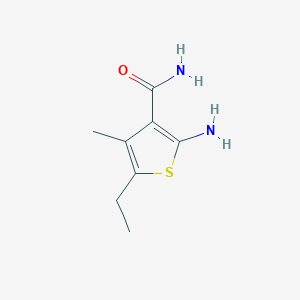
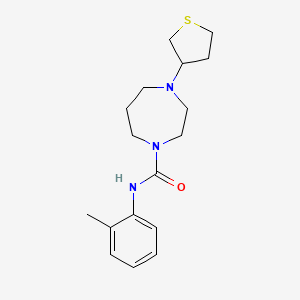
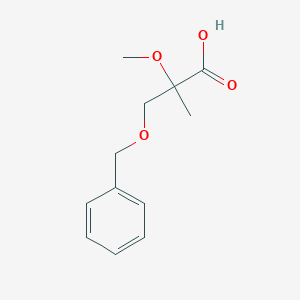
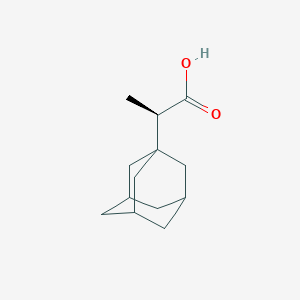
![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2645838.png)
![N-cyclohexyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2645839.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2645842.png)
![(Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2645845.png)